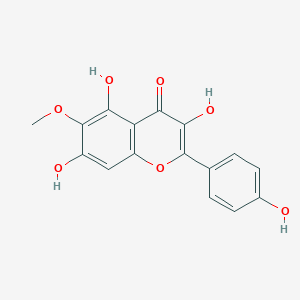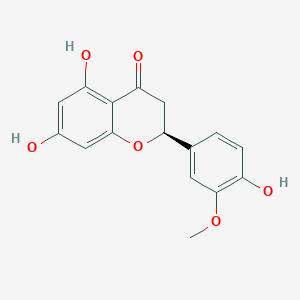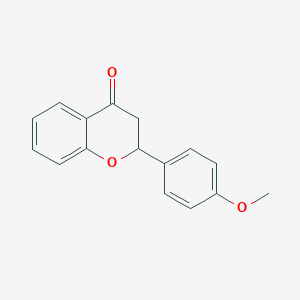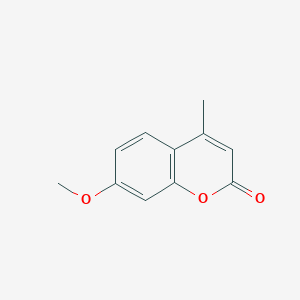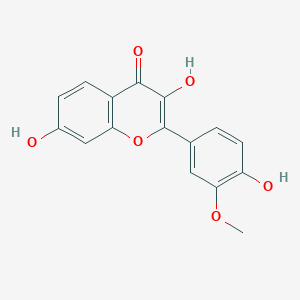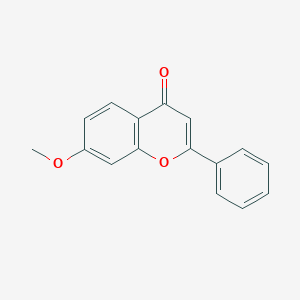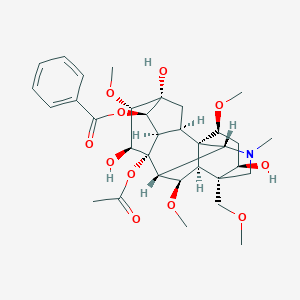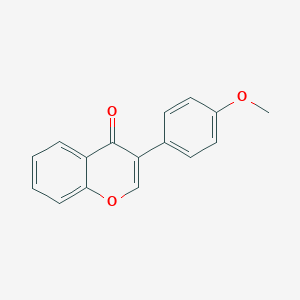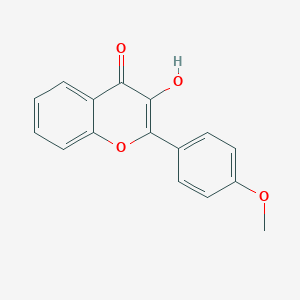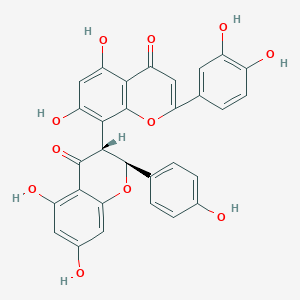
Morelloflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morelloflavone is a biflavonoid compound predominantly found in the Garcinia species, such as Garcinia dulcis, Garcinia subelliptica, Garcinia brasiliensis, Garcinia livingstonei, Garcinia multiflora, and Garcinia morella . This compound is known for its diverse pharmacological properties, including antioxidative, antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morelloflavone can be synthesized through various chemical reactions. One common method involves the oxidative cyclization of o-hydroxychalcones . This process can yield multiple products, including flavones, flavanones, flavonols, and aurones, depending on the reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the leaves, nuts, and heartwood of Garcinia species . The extraction process often includes purification steps to achieve high purity levels, as demonstrated by high-performance liquid chromatography (HPLC) analysis .
Chemical Reactions Analysis
Types of Reactions: Morelloflavone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized flavonoid derivatives, while substitution can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Morelloflavone is used as a model compound for studying biflavonoid synthesis and reactivity.
Medicine: this compound exhibits anticancer, anti-atherosclerosis, and anti-HIV activities. .
Mechanism of Action
Morelloflavone exerts its effects through various molecular targets and pathways:
Anticancer Activity: this compound inhibits tumor angiogenesis by targeting Rho GTPases and extracellular signal-regulated kinase signaling pathways.
Anti-inflammatory Activity: this compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Antioxidative Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Morelloflavone is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
Luteolin: A flavonoid with antioxidative and anti-inflammatory properties.
Apigenin: Known for its anticancer and anti-inflammatory activities.
Quercetin: A flavonoid with strong antioxidative and anti-inflammatory effects.
Compared to these compounds, this compound exhibits a broader range of biological activities, including significant anticancer and anti-angiogenic properties .
Properties
CAS No. |
16851-21-1 |
|---|---|
Molecular Formula |
C30H20O11 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1 |
InChI Key |
GFWPWSNIXRDQJC-PXJZQJOASA-N |
SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Key on ui other cas no. |
16851-21-1 |
Synonyms |
fukugetin morelloflavone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



